7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole
Overview
Description
7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13544809 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aminomethylation of Imidazoheterocycles
A study highlights a new aminomethylation reaction at C-3 of imidazopyridines with morpholine, indicating the protocol's potential for synthesizing aminomethylated derivatives under mild conditions, which could extend to the chemical class of the compound (Mondal et al., 2017).
COX-2 Inhibition for Pain and Inflammation
Research into 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, closely related compounds, demonstrates moderate to good selective COX-2 inhibition, suggesting a pathway to developing new pain and inflammation treatments (Shi et al., 2012).
Antioxidant Properties
Another study explores the antioxidant capabilities of similar indole derivatives, showing they protect erythrocytes and DNA from oxidative damage, hinting at the compound's potential for medical applications in combating oxidative stress (Zhao & Liu, 2009).
Antitumor and Tubulin Inhibition
Aminomethylated derivatives of indole, which share structural similarities with 7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole, are identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, suggesting potential use in cancer treatment (Romagnoli et al., 2008).
Adenosine A2A Receptor Antagonists
Further optimization of 7-methoxy-4-morpholino-benzothiazole derivatives has led to the discovery of compounds with potential as adenosine A2A receptor antagonists, showing promise for Parkinson's disease treatment due to good oral bioavailability and pharmacokinetic properties (Basu et al., 2017).
Properties
IUPAC Name |
4-[2-(7-methoxy-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-18-16-14-11-13(21-2)3-4-15(14)20(17(16)23-12)6-5-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHUTFNPGKBCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=C2C=C(C=C3)OC)CCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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